molecular formula C5H9ClO B14403867 2-Chloro-2-methyloxolane CAS No. 88222-70-2

2-Chloro-2-methyloxolane

Cat. No.: B14403867
CAS No.: 88222-70-2
M. Wt: 120.58 g/mol
InChI Key: KCBHTXISRKQSOT-UHFFFAOYSA-N
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Description

2-Chloro-2-methyloxolane is an organic compound belonging to the class of alkyl halides It is characterized by the presence of a chlorine atom attached to the second carbon of a five-membered oxolane ring, which also contains a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2-methyloxolane can be synthesized through several methods. One common approach involves the reaction of 2-methyloxolane with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as chlorination, separation, and purification to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-methyloxolane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used.

Major Products Formed

    Substitution: Formation of alcohols or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2-Chloro-2-methyloxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2-methyloxolane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as a substrate for nucleophilic substitution or elimination.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2-methylpropane: Similar in structure but lacks the oxolane ring.

    2-Chloro-2-methylbutane: Contains a longer carbon chain.

    2-Chloro-2-methylpentane: Even longer carbon chain with similar reactivity.

Uniqueness

2-Chloro-2-methyloxolane is unique due to the presence of the oxolane ring, which imparts different chemical properties compared to its linear counterparts

Properties

CAS No.

88222-70-2

Molecular Formula

C5H9ClO

Molecular Weight

120.58 g/mol

IUPAC Name

2-chloro-2-methyloxolane

InChI

InChI=1S/C5H9ClO/c1-5(6)3-2-4-7-5/h2-4H2,1H3

InChI Key

KCBHTXISRKQSOT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCO1)Cl

Origin of Product

United States

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